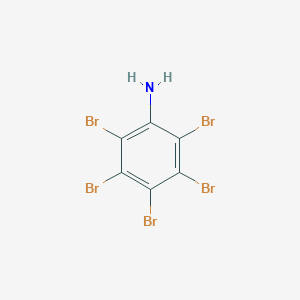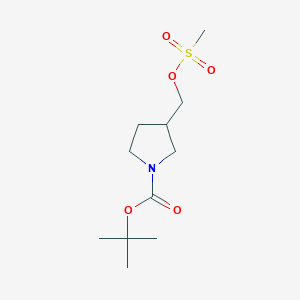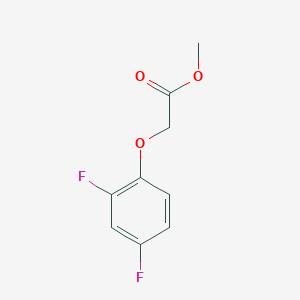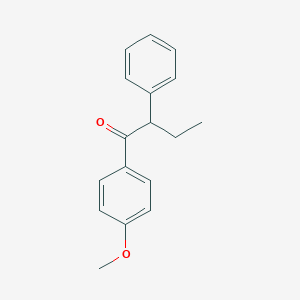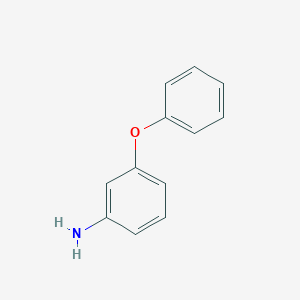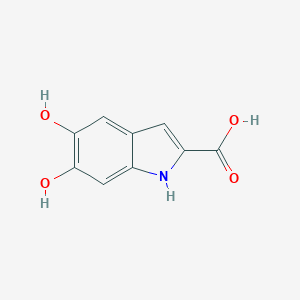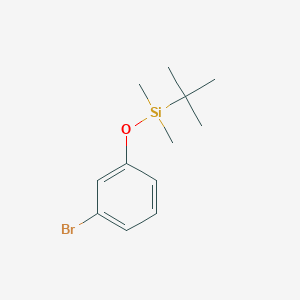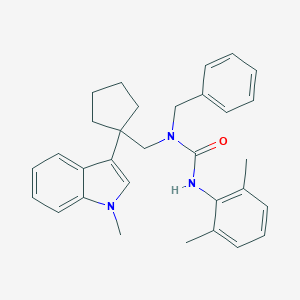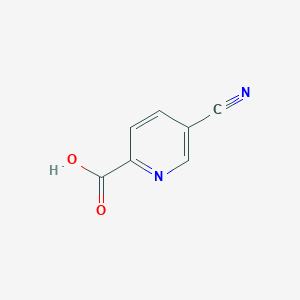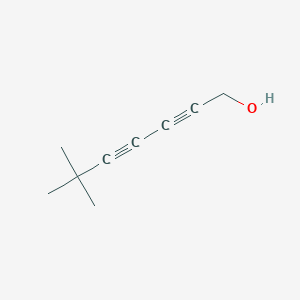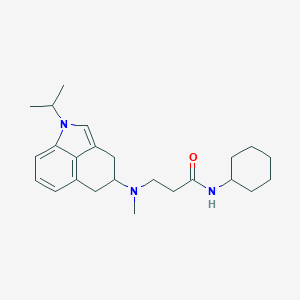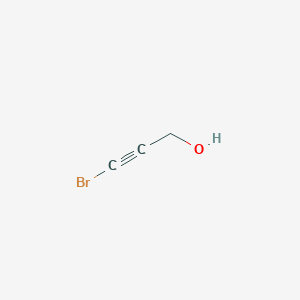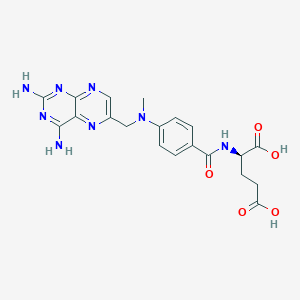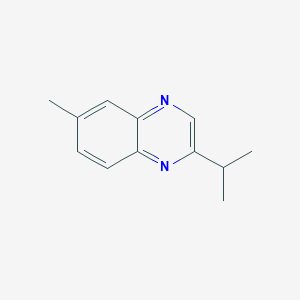
2-Isopropyl-6-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-6-methylquinoxaline (IMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. This compound belongs to the quinoxaline family and is known for its unique biochemical and physiological properties.
作用机制
The mechanism of action of 2-Isopropyl-6-methylquinoxaline is not fully understood, but it is believed to act through the modulation of various signaling pathways. 2-Isopropyl-6-methylquinoxaline has been shown to activate the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
生化和生理效应
2-Isopropyl-6-methylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are involved in the regulation of inflammation and immune response. 2-Isopropyl-6-methylquinoxaline has also been shown to induce the production of reactive oxygen species (ROS), which are involved in the regulation of oxidative stress. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects and has been used to treat various types of cancer.
实验室实验的优点和局限性
2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Isopropyl-6-methylquinoxaline is also relatively inexpensive compared to other compounds used in research. However, 2-Isopropyl-6-methylquinoxaline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. 2-Isopropyl-6-methylquinoxaline can also be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for 2-Isopropyl-6-methylquinoxaline research. One area of interest is the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a potential therapeutic agent for these diseases. Another area of interest is the use of 2-Isopropyl-6-methylquinoxaline in cancer research. 2-Isopropyl-6-methylquinoxaline has been shown to have anti-tumor effects, and it could be used in combination with other drugs to treat various types of cancer. Finally, the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline could lead to the discovery of new compounds with unique biochemical and physiological properties.
Conclusion:
In conclusion, 2-Isopropyl-6-methylquinoxaline is a heterocyclic compound that has gained significant attention in the scientific community due to its various applications in research. The synthesis method of 2-Isopropyl-6-methylquinoxaline involves a multistep process that results in high purity and yield. 2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has several advantages for lab experiments, but it also has some limitations. There are several future directions for 2-Isopropyl-6-methylquinoxaline research, including the role of 2-Isopropyl-6-methylquinoxaline in neurodegenerative diseases, the use of 2-Isopropyl-6-methylquinoxaline in cancer research, and the development of new synthesis methods for 2-Isopropyl-6-methylquinoxaline.
合成方法
The synthesis of 2-Isopropyl-6-methylquinoxaline is a multistep process that involves the reaction of 2,3-dichloroquinoxaline with isopropylmagnesium bromide and methyl lithium. The resulting product is then purified through recrystallization to obtain pure 2-Isopropyl-6-methylquinoxaline. This method has been used by several researchers to obtain 2-Isopropyl-6-methylquinoxaline with high purity and yield.
科学研究应用
2-Isopropyl-6-methylquinoxaline has been extensively used in scientific research due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Isopropyl-6-methylquinoxaline has been used to study the effects of oxidative stress on neuronal cells and to investigate the role of inflammation in neurodegenerative diseases. It has also been used to study the effects of different compounds on cancer cells and to investigate the mechanism of action of various drugs.
属性
CAS 编号 |
149179-66-8 |
|---|---|
产品名称 |
2-Isopropyl-6-methylquinoxaline |
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
6-methyl-2-propan-2-ylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3 |
InChI 键 |
RXPHJNVIGAJPTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
规范 SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
